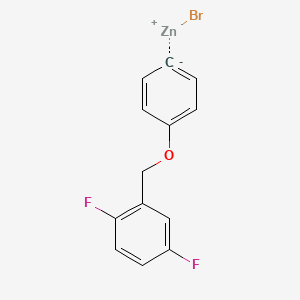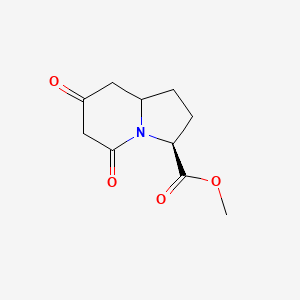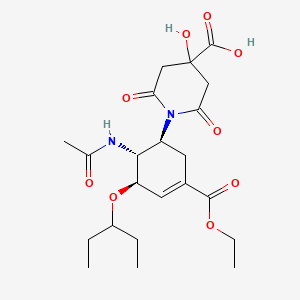
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate is an organic compound with the molecular formula C11H12ClF2NO2 and a molecular weight of 263.67 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro group, and two fluorine atoms attached to a phenyl ring, along with a carbamate functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
The synthesis of tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate typically involves the reaction of 2-chloro-4,6-difluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While the compound itself is relatively stable, the phenyl ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenyl derivatives, while hydrolysis results in the formation of 2-chloro-4,6-difluoroaniline.
科学研究应用
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a building block for the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-chloro-4,5-difluorophenyl)carbamate: This compound has a similar structure but with the fluorine atoms in different positions on the phenyl ring.
tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate: This compound contains a pyridine ring instead of a phenyl ring, which can result in different chemical and biological properties.
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: This compound has an amino group instead of a chloro group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and interactions with biological molecules.
属性
分子式 |
C11H12ClF2NO2 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
tert-butyl N-(2-chloro-4,6-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H12ClF2NO2/c1-11(2,3)17-10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
InChI 键 |
NURBHVGYJCBOSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





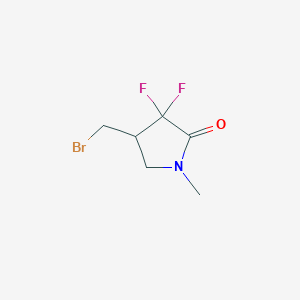
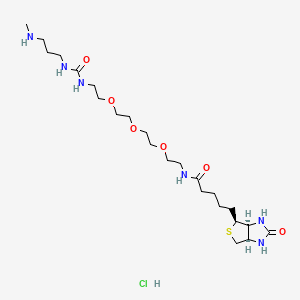

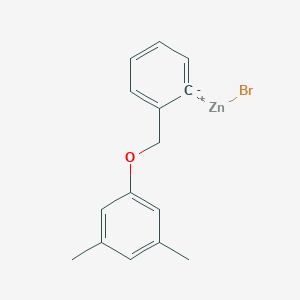
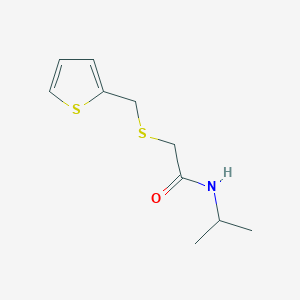
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
